2,4-Dimethoxythiophenol

Übersicht

Beschreibung

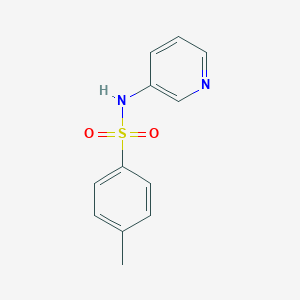

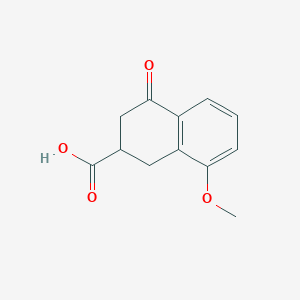

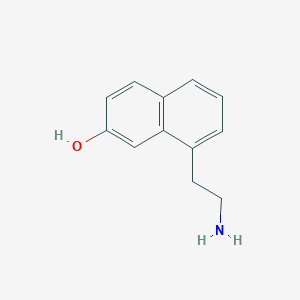

2,4-Dimethoxythiophenol is a chemical compound that is part of the thiophenol family, characterized by the presence of a sulfur atom directly bonded to a phenolic ring and further substituted with methoxy groups. While the provided papers do not directly discuss 2,4-Dimethoxythiophenol, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2,4-Dimethoxythiophenol.

Synthesis Analysis

The synthesis of compounds similar to 2,4-Dimethoxythiophenol often involves the functionalization of existing aromatic systems. For example, the preparation of 2,5-dimethoxythiophen from 2,5-di-iodothiophen suggests a method that could potentially be adapted for the synthesis of 2,4-Dimethoxythiophenol by starting with a suitably substituted thiophenol and introducing methoxy groups at the appropriate positions .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxythiophenol would likely exhibit a planar aromatic ring with electron-donating methoxy groups that could influence the electron density distribution across the molecule. This can affect the molecule's reactivity in electrophilic substitution reactions. The study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides an example of how methoxy groups can impact the overall molecular conformation and electronic properties .

Chemical Reactions Analysis

Compounds with methoxy substituents, such as 2,5-dimethoxythiophen, undergo electrophilic substitution reactions, but their susceptibility to ring opening by mineral acids and decomposition by strong bases like butyl-lithium is noted . These reactions are relevant to 2,4-Dimethoxythiophenol, as the presence of methoxy groups and a sulfur atom could lead to similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethoxythiophenol would be influenced by its molecular structure. The methoxy groups would contribute to the molecule's overall polarity, solubility, and boiling point. The presence of the sulfur atom could also affect the acidity of the phenolic hydrogen. While specific data on 2,4-Dimethoxythiophenol is not provided, the analysis of related compounds suggests that hydrogen bonding and van der Waals interactions play significant roles in the crystal packing and stability of these molecules .

Wissenschaftliche Forschungsanwendungen

Toxicity and Environmental Impact

- 2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dimethoxythiophenol, is extensively used in agriculture and urban activities as a herbicide. Studies have highlighted its toxicological and mutagenic effects, focusing on its impact on natural environments, including water bodies. Key areas of research include occupational risk, neurotoxicity, herbicide resistance or tolerance, and impacts on non-target species, particularly in aquatic environments. Molecular biology, especially gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation are identified as future research directions in this field (Zuanazzi, Ghisi, & Oliveira, 2020).

Enzymatic Modification and Antioxidant Properties

- Enzymatic modification of phenolic compounds like 2,6-Dimethoxyphenol, which is structurally related to 2,4-Dimethoxythiophenol, has been researched for synthesizing dimers with high antioxidant capacity. This process involves the laccase-mediated oxidation of the compound, resulting in products with significantly higher antioxidant capacities than the original substrate (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Dissipation in Soils

- Research on 2,4-Dichlorophenoxyacetic acid, closely related to 2,4-Dimethoxythiophenol, includes its dissipation in soils. Studies have shown equivalent rates of 2,4-D dissipation in soil when applied as different forms, like amine salts or esters. These findings are significant in understanding the environmental behavior of this compound in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).

Fluorescence Determination

- 2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, similar in structure to 2,4-Dimethoxythiophenol, has been utilized as a fluorogenic labelling reagent for the HPLC separation of chlorophenols. This method enables the determination of chlorophenols in pharmaceutical formulations, showing the potential for analytical applications in medical and environmental fields (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Phytoremediation

- Bacterial endophytes capable of degrading 2,4-Dichlorophenoxyacetic acid, a relative of 2,4-Dimethoxythiophenol, have been explored for enhancing phytoremediation. These endophytes can colonize plants, enhancing their ability to remove this herbicide from contaminated soil and water, thus reducing toxic residue levels (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Safety and Hazards

2,4-Dimethoxythiophenol is classified as dangerous with the signal word “Danger”. It has hazard statements H301+H311+H331-H315-H319, indicating toxicity if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Mode of Action

The mode of action of 2,4-Dimethoxythiophenol is currently unknown due to the lack of comprehensive studies on this compound. It is known that the compound’s structure, which includes two methoxy groups and a thiophenol group, could potentially interact with various biological targets .

Biochemical Pathways

Given its structural similarity to other phenolic compounds, it may influence pathways involving oxidative stress and cellular metabolism .

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain largely unknown .

Result of Action

Phenolic compounds often exhibit antioxidant activity, suggesting that 2,4-dimethoxythiophenol may have similar effects .

Eigenschaften

IUPAC Name |

2,4-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHTUELUUNCLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374351 | |

| Record name | 2,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18906-37-1 | |

| Record name | 2,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)

![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)